Methyl 2-(4-amino-3-ethylphenyl)acetate
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Overview
Description
Methyl 2-(4-amino-3-ethylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzeneacetic acid, where the benzene ring is substituted with an amino group at the 4-position and an ethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-amino-3-ethylphenyl)acetate typically involves the esterification of 4-amino-3-ethylphenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-amino-3-ethylphenylacetic acid+methanolacid catalystMethyl 2-(4-amino-3-ethylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-3-ethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Methyl 2-(4-amino-3-ethylphenyl)ethanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl 2-(4-amino-3-ethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-3-ethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-amino-3-methylphenyl)acetate
- Methyl 2-(4-amino-3-propylphenyl)acetate
- Methyl 2-(4-amino-3-isopropylphenyl)acetate
Uniqueness
Methyl 2-(4-amino-3-ethylphenyl)acetate is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-(4-amino-3-ethylphenyl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-3-9-6-8(4-5-10(9)12)7-11(13)14-2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
FGRLJMWCZYXZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC(=O)OC)N |
Origin of Product |
United States |
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